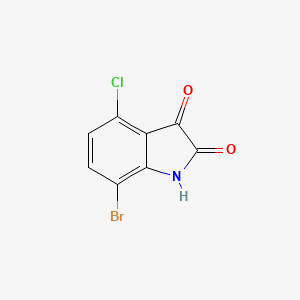![molecular formula C8H16Cl2N2O B13496643 6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride, Mixture of diastereomers](/img/structure/B13496643.png)
6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride, mixture of diastereomers, is a chemical compound with the molecular formula C8H18Cl2N2. This compound is known for its complex structure, which includes a pyrrolo[2,3-c]pyridine core. It is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as 4-methoxy/4-ethoxy-6-methyl-1H-pyrrolo pyridine-1,3(2H)-diones can be used . The reaction conditions often involve the use of reagents like 1,2-dibromoethane or 1-bromo-2-chloroethane .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its dihydrochloride form .
Análisis De Reacciones Químicas
Types of Reactions
6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various hydrogenated forms of the compound .
Aplicaciones Científicas De Investigación
6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride include:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have similar core structures and exhibit potent activities against fibroblast growth factor receptors.
Pyrrolopyrazine derivatives: These compounds have a pyrrole ring and a pyrazine ring, showing various biological activities.
Uniqueness
What sets 6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride apart is its specific structure and the presence of diastereomers, which can lead to unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C8H16Cl2N2O |
|---|---|
Peso molecular |
227.13 g/mol |
Nombre IUPAC |
6-methyl-2,3,3a,4,7,7a-hexahydro-1H-pyrrolo[2,3-c]pyridin-5-one;dihydrochloride |
InChI |
InChI=1S/C8H14N2O.2ClH/c1-10-5-7-6(2-3-9-7)4-8(10)11;;/h6-7,9H,2-5H2,1H3;2*1H |
Clave InChI |
ZPWGNWAYYTZORT-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2C(CCN2)CC1=O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane](/img/structure/B13496572.png)
![6-(Fluoromethyl)spiro[3.3]heptan-2-amine hydrochloride](/img/structure/B13496573.png)
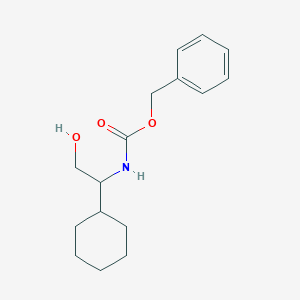
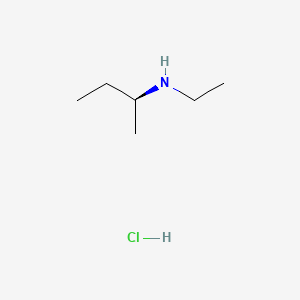
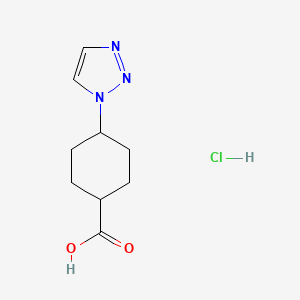
![N-(5-aminopentyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13496602.png)
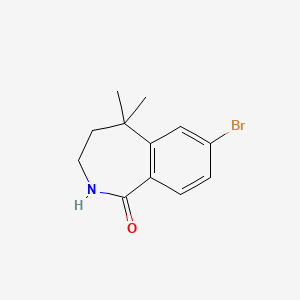
![N-[(Benzyloxy)carbonyl]-3-sulfanyl-D-valine](/img/structure/B13496623.png)
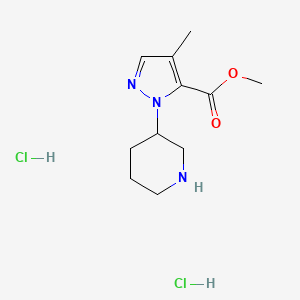
![rac-(3R,4S)-1-oxa-8-azaspiro[5.5]undecane-3,4-diol hydrochloride](/img/structure/B13496628.png)
![{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13496629.png)


